molecular formula C9H13NO3 B7769847 DL-Adrenaline CAS No. 929881-05-0

DL-Adrenaline

Cat. No.: B7769847
CAS No.: 929881-05-0
M. Wt: 183.20 g/mol
InChI Key: UCTWMZQNUQWSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Adrenaline (CAS 329-63-5), also known as (±)-epinephrine hydrochloride, is a racemic mixture of the enantiomers D- and L-adrenaline. It is a sympathomimetic amine that activates adrenergic receptors (α and β subtypes) and elevates intracellular cAMP via the cAMP/PKA pathway . Structurally, it consists of a catechol moiety (benzene ring with two hydroxyl groups) linked to an ethylamine side chain with a hydroxyl group and a methylamino group. Key applications include:

  • Stem Cell Research: Enhances differentiation of embryonic stem cells (ESCs) into Pdgfrα+ primitive endoderm-like cells, increasing yield by 206% in serum-free media when combined with Fgf4, RA, and Chir .
  • Molecular Imprinting: Used as a template in thermo-responsive polymers (e.g., PNIPAm hydrogels) for selective molecular recognition .
  • Physiological Studies: Demonstrates vasoconstrictive and intraocular pressure-lowering effects, with deuterated analogs showing nearly identical blood pressure elevation .

Preparation Methods

Traditional Non-Stereoselective Hydrogenation of Adrenalone

The most established industrial method for DL-Adrenaline synthesis involves the non-stereoselective hydrogenation of 3',4'-dihydroxy-2-N-methylaminoacetophenone (adrenalone). This substrate, derived from catechol derivatives, undergoes catalytic hydrogenation to produce racemic adrenaline .

Reaction Mechanism and Conditions

Adrenalone contains a ketone group at the β-carbon position, which is reduced to a secondary alcohol during hydrogenation. The absence of chiral catalysts or ligands ensures equal formation of both enantiomers, resulting in a racemic mixture. Typical reaction conditions include:

  • Catalyst : Non-chiral catalysts such as Raney nickel or palladium on charcoal.

  • Solvent : Methanol, ethanol, or water-methanol mixtures .

  • Hydrogen Pressure : 1–5 bar .

  • Temperature : 40–80°C, with optimal yields observed at 60°C .

The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential electron transfer to the ketone group. The lack of enantiomeric control leads to a 50:50 mixture of D- and L-adrenaline.

Post-Hydrogenation Processing

After hydrogenation, the crude product is acidified with sulfuric or hydrochloric acid to pH 1–3, precipitating adrenaline as a sulfate or hydrochloride salt. Filtration and recrystallization yield this compound with ~98% chemical purity . Notably, this method avoids costly enantiomeric separation steps, making it economically viable for large-scale production.

Chemical Synthesis from 3,4-Dihydroxyphenacyl Chloride

An alternative route, described in patent WO2009004593A2, synthesizes this compound from 3,4-dihydroxyphenacyl chloride through a two-step process involving nucleophilic substitution and hydrogenation .

Step 1: Formation of N-Methyl Benzyl Amine Intermediate

3,4-Dihydroxyphenacyl chloride reacts with N-methyl benzyl amine in aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 0–30°C. This nucleophilic substitution replaces the chloride with the amine group, forming a secondary amine intermediate .

Step 2: Acidic Hydrogenation

The intermediate undergoes hydrogenation under acidic conditions (pH 1–3) using palladium on charcoal as the catalyst. Key parameters include:

  • Hydrogen Pressure : 2–3 bar .

  • Temperature : 50–70°C .

  • Solvent : Methanol or ethanol .

Hydrogenation reduces the ketone to a secondary alcohol while simultaneously cleaving the benzyl protecting group, yielding racemic adrenaline. Post-reaction evaporation and crystallization in methanol-water mixtures afford this compound sulfate with 75% overall yield and >98% purity .

Comparative Analysis of Preparation Methods

Parameter Non-Stereoselective Hydrogenation Chemical Synthesis
Starting Material Adrenalone3,4-Dihydroxyphenacyl chloride
Catalyst Raney nickel/Pd/CPd/C
Reaction Time 20–24 hours5–8 hours
Yield 70–80%75% (overall)
Optical Purity Racemic (50:50)Racemic (50:50)
Key Advantage Low-cost, scalableAvoids racemate separation steps

Industrial Considerations and Challenges

Catalyst Efficiency and Cost

Non-stereoselective hydrogenation relies on inexpensive catalysts but requires higher hydrogen pressures and longer reaction times. In contrast, the chemical synthesis route uses palladium-based catalysts, which are costlier but enable faster conversions .

Purification and Byproduct Management

Both methods generate byproducts such as over-reduced amines or residual solvents. Acidic workups and recrystallization are critical for achieving pharmaceutical-grade purity. For instance, treatment with activated charcoal removes colored impurities, while methanol-water crystallization enhances product homogeneity .

Chemical Reactions Analysis

Oxidation Reactions

DL-Adrenaline undergoes oxidation primarily at its catechol moiety (3,4-dihydroxyphenyl group), forming adrenochrome. Key pathways include:

Table 1: Thermodynamic and kinetic parameters for adrenaline’s reactions with - OOH

MechanismEnvironmentΔG (kcal/mol)Rate Constant (M⁻¹s⁻¹)Contribution (%)
HT (Site 4a)Pentyl ethanoate-16.929.5 × 10⁸96.87
SPLETWater (pH 7.4)1.87.4 × 10⁹95.11
SETWater>31Negligible0

Data derived from density functional theory calculations .

Reduction Reactions

Reductive pathways convert this compound to dihydroxyphenylalanine (DOPA) via:

  • Sodium borohydride (NaBH₄) : Reduces the ketone group to a secondary alcohol.

  • Enzymatic reduction by aldo-keto reductases , though this is less common than oxidative metabolism .

Substitution Reactions

Substitution occurs at hydroxyl or amine groups under specific conditions:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms ester derivatives at phenolic -OH groups.

  • Alkylation : Methyl iodide substitutes the amine hydrogen, yielding N-methyl derivatives.

Table 2: Major substitution products

ReagentSite ModifiedProductYield (%)
Acetyl chlorideCatechol -OH3,4-Diacetyl adrenaline78
Methyl iodidePrimary amineN-Methyladrenaline65

Metabolic Degradation

This compound is catabolized via two enzymatic pathways:

  • Catechol-O-Methyltransferase (COMT) : Transfers a methyl group to the 3-hydroxyl, forming metanephrine (ΔG = -6.17 kcal/mol) .

  • Monoamine Oxidase (MAO) : Oxidative deamination produces 3,4-dihydroxymandelic acid, which is further oxidized to vanillylmandelic acid (VMA) .

Key metabolic intermediates :

  • Normetanephrine (COMT product)

  • 3,4-Dihydroxyphenylglycol (MAO product)

  • VMA (final urinary metabolite)

Radical Scavenging Mechanisms

This compound neutralizes reactive oxygen species via:

  • Copper Chelation : Forms bidentate complexes with Cu(II) at physiological pH (ΔG° = -13.56 kcal/mol for O7a/N9 sites), inhibiting Fenton reactions .

  • Peroxyl Radical Neutralization : Rate constants for - OOH scavenging are 9.5× higher in water than lipids due to SPLET dominance .

Branching ratios of scavenging pathways (pH 7.4):

  • SPLET: 95.11% (adrenaline), 68.86% (noradrenaline)

  • HT: ≤4.59%

These reactions underpin this compound’s dual role as a neurotransmitter and antioxidant, with implications for managing oxidative stress in biological systems .

Scientific Research Applications

Medical Applications

DL-Adrenaline is primarily recognized for its therapeutic roles in emergency medicine and chronic conditions.

Emergency Medicine

  • Cardiac Arrest : this compound is administered during cardiopulmonary resuscitation (CPR) to enhance the rate of return of spontaneous circulation (ROSC). A meta-analysis indicated that adrenaline administration during CPR significantly increases ROSC rates compared to non-adrenaline treatment.
  • Anaphylaxis : It serves as a first-line treatment for severe allergic reactions. This compound rapidly reverses airway constriction and reduces vascular permeability, making it essential in managing anaphylactic shock.
  • Asthma Management : The compound acts as a bronchodilator by relaxing bronchial smooth muscle through β2-adrenergic receptor activation, proving effective in acute asthma attacks.

Chronic Conditions

  • Metabolic Regulation : Recent studies have highlighted this compound's role as a metabolic hormone that aids in mobilizing energy stores, particularly during hypoglycemic episodes .

Scientific Research Applications

This compound is extensively used in scientific research across various disciplines.

Chemistry

  • Analytical Chemistry : It is utilized as a standard for calibrating instruments and validating analytical methods due to its well-characterized properties.

Biology

  • Neurotransmission Studies : Researchers investigate this compound's role in neurotransmission and its effects on different biological systems, including stress response mechanisms.
  • Physiological Effects : Studies focus on its impact on cardiovascular responses, including improvements in cerebral blood flow during low systemic blood flow conditions.

High-Dose Epinephrine in Cardiac Arrest

A study involving four patients who received high doses of epinephrine during cardiac arrest showed that all developed perfusing rhythms within five minutes, with systolic blood pressures ranging from 134 to 220 mm Hg. Despite severe brain injury due to prolonged cardiac arrest, the study suggested that higher doses might improve resuscitation rates after prolonged cardiac arrest .

Cardiovascular Crisis Post-Injection

In another case study, a patient experienced a cardiovascular crisis following local infiltration of epinephrine during surgery. The rapid onset of ventricular arrhythmias necessitated immediate resuscitation efforts, illustrating the compound's potent effects and the need for careful dosage management in clinical settings .

Data Tables

Application AreaSpecific UseMechanism of Action
Emergency MedicineCardiac ArrestIncreases ROSC rates during CPR
AnaphylaxisReverses airway constriction
Asthma ManagementBronchodilation via β2 receptor activation
Scientific ResearchAnalytical ChemistryStandard for calibration and validation
Neurotransmission StudiesInvestigates effects on neurotransmission
Physiological StudiesExamines cardiovascular responses

Mechanism of Action

DL-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of target cells. There are two main types of adrenergic receptors: alpha (α) and beta (β) receptors. This compound activates both types, leading to a cascade of intracellular events:

    Alpha Receptors: Activation causes vasoconstriction, increasing blood pressure.

    Beta Receptors: Activation leads to increased heart rate, bronchodilation, and enhanced glucose metabolism.

The binding of this compound to these receptors triggers the activation of adenylate cyclase, which converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This secondary messenger then activates protein kinase A, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

L-Epinephrine (Adrenaline)

Parameter DL-Adrenaline L-Epinephrine
CAS Number 329-63-5 (hydrochloride) 51-43-4 (free base)
Molecular Weight 219.7 g/mol (hydrochloride) 183.2 g/mol (free base)
Enantiomeric Form Racemic (D- and L-mixture) Pure L-enantiomer (biologically active)
Receptor Affinity Non-selective α/β-adrenergic agonist Non-selective α/β-adrenergic agonist
Key Applications Research tool in stem cell differentiation , molecular imprinting Emergency treatment for anaphylaxis, cardiac arrest
Research Findings Increases Pdgfrα+ EBs by 206% ; no difference in leucocyte binding sites between asthmatic and normal subjects Clinically preferred due to higher potency at β2 receptors for bronchodilation

Noradrenaline (Norepinephrine)

Parameter This compound Noradrenaline
CAS Number 329-63-5 51-41-2 (free base)
Molecular Weight 219.7 g/mol (hydrochloride) 169.18 g/mol (free base)
Structural Difference Methyl group on amine side chain Lacks methyl group on amine
Receptor Affinity Mixed α/β agonist (β > α) Predominantly α1/α2 agonist
Key Applications Stem cell research , vascular studies Treatment of septic shock, hypotension
Research Findings Synergizes with RA and Fgf4 in ESC differentiation Higher α-receptor selectivity reduces cardiac output compared to adrenaline

Isoproterenol

Parameter This compound Isoproterenol
CAS Number 329-63-5 7683-59-2 (hydrochloride)
Molecular Weight 219.7 g/mol (hydrochloride) 247.72 g/mol (hydrochloride)
Structural Difference Hydroxyl group on β-carbon Isopropyl substitution on amine
Receptor Affinity Non-selective β > α agonist Non-selective β1/β2 agonist
Key Applications Research on cAMP/PKA pathways Historical use in asthma, bradycardia
Research Findings Upregulates Pdgfrα+ EBs via cAMP Higher β2 selectivity causes bronchodilation but risks cardiac arrhythmias

Deuterated this compound

Parameter This compound Deuterated this compound
Isotopic Composition Protium (¹H) 90% deuterium (²H)
Physiological Effect Elevates blood pressure Near-identical blood pressure effect
Research Significance Standard in adrenergic studies Demonstrates minimal isotope effect on receptor binding

Key Research Findings and Discrepancies

  • Receptor Binding Specificity: this compound binds non-specifically to adrenoceptors, uptake sites, and enzymes, complicating binding assays. Antagonists like ³H-alprenolol provide more specific receptor labeling .
  • Therapeutic Preference : L-Epinephrine is clinically favored over this compound due to its enantiomeric purity and higher β2-receptor efficacy .
  • CAS Number Ambiguity: this compound hydrochloride is listed as CAS 329-63-5 , while another source cites CAS 329-65-7 for the free base , highlighting the need for verification in procurement.

Biological Activity

DL-Adrenaline, also known as epinephrine, is a potent endogenous catecholamine that plays a critical role in the body's response to stress and various physiological processes. This article delves into its biological activity, mechanisms of action, therapeutic uses, and potential adverse effects based on diverse research findings.

This compound primarily exerts its effects through the activation of adrenergic receptors, which are categorized into alpha (α) and beta (β) subtypes. The binding of adrenaline to these receptors triggers various intracellular signaling pathways that lead to physiological responses.

  • Beta-adrenergic Receptors : These receptors are predominantly involved in mediating cardiovascular effects such as increased heart rate and contractility. They also play a significant role in metabolic processes, including the stimulation of glucagon secretion from pancreatic alpha cells. The mechanism involves an elevation of intracellular calcium levels ([Ca2+]i[Ca^{2+}]_i) and activation of protein kinase A (PKA) pathways, which are crucial for glucagon release during hypoglycemic conditions .
  • Alpha-adrenergic Receptors : Activation of these receptors is associated with vasoconstriction and increased peripheral resistance. This action contributes to the elevation of blood pressure during stress responses .

Biological Effects

  • Cardiovascular Effects :
    • This compound is known to improve regional cerebral blood flow (CBF) during low systemic blood flow conditions, enhancing cerebral oxygenation and metabolism .
    • In resuscitation scenarios, it has been shown to significantly increase the rate of return of spontaneous circulation (ROSC) in out-of-hospital cardiac arrest (OHCA) patients .
  • Metabolic Effects :
    • Adrenaline mobilizes energy stores by promoting glycogenolysis and gluconeogenesis in the liver while enhancing lipolysis in adipose tissue. This results in elevated blood glucose levels and free fatty acids, providing energy substrates during stress .
  • Respiratory Effects :
    • The compound acts as a bronchodilator by relaxing bronchial smooth muscle through β2-adrenergic receptor activation, making it a critical component in treating conditions such as asthma and anaphylaxis.

Therapeutic Applications

This compound is widely used in clinical settings for various indications:

  • Cardiac Arrest : It is administered during cardiopulmonary resuscitation (CPR) to enhance ROSC rates. A meta-analysis indicated that adrenaline administration during CPR significantly increases ROSC compared to non-adrenaline treatment .
  • Anaphylaxis : As a first-line treatment for severe allergic reactions, it rapidly reverses airway constriction and reduces vascular permeability.
  • Asthma Management : Its bronchodilatory properties make it effective in managing acute asthma attacks.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

StudyPopulationInterventionKey Findings
Jacobs et al., 2011OHCA patientsAdrenaline vs. placeboIncreased ROSC with adrenaline (20.9% vs. 5.9%) but no significant difference in survival rates .
Nordseth et al., 2012OHCA patientsAdrenaline administrationShowed improved ROSC rates but lower discharge survival compared to non-adrenaline groups .
Resuscitation Journal StudyAnimal modelAdrenaline during low blood flowSignificant improvement in CBF and cerebral oxygenation post-administration .

Adverse Effects

While this compound is effective, it is not without risks:

  • Neurological Outcomes : Some studies suggest that while adrenaline increases ROSC rates, it may adversely affect long-term neurological outcomes due to potential ischemic injuries during resuscitation efforts .
  • Cardiovascular Risks : High doses can lead to arrhythmias, hypertension, and other cardiovascular complications.

Q & A

Basic Research Questions

Q. What experimental models are utilized to investigate DL-Adrenaline’s kinase inhibition properties?

Methodological Answer:

  • The SPHINKS cell-based assay is a primary model for evaluating intermediate-selective kinase inhibition. This assay uses HEK293 cells with dual-inducible expression of FLAG-tagged DYRK1A and TAU (a substrate). Doxycycline controls DYRK1A expression, while Shield-1 stabilizes TAU via FKBP12 fusion .
  • Key steps: (1) Induce kinase and substrate expression; (2) apply this compound during the folding process; (3) quantify inhibition via phosphorylation assays (e.g., immunoblotting). Control experiments should exclude off-target effects by testing related kinases (e.g., DYRK family members) .

Q. How does this compound interact with adrenergic receptors, and what experimental methods validate this?

Methodological Answer:

  • This compound (as a β-adrenergic agonist) activates cAMP/PKA pathways. Receptor specificity is validated using competitive binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP accumulation in transfected HEK293 cells) .
  • Dose-response curves (e.g., EC₅₀ values) differentiate its potency at α₁-, β₁-, and β₂-adrenergic receptors. Orthogonal validation via knockout models (e.g., CRISPR-edited receptor-null cells) confirms receptor-dependent effects .

Q. What structural features of this compound underpin its pharmacological activity?

Methodological Answer:

  • This compound’s catechol group (3,4-dihydroxyphenyl) enables receptor binding, while the ethanolamine side chain influences stereoselectivity. Structural analogs (e.g., deuterated isotopes) are used in mass spectrometry to track metabolic stability .
  • Computational modeling (e.g., molecular docking) identifies key residues (e.g., Ser203/Ser207 in β₂ receptors) for binding. Comparative studies with enantiomers (L/D-Adrenaline) clarify stereochemical impacts on activity .

Advanced Research Questions

Q. How can combinatorial screening approaches optimize this compound’s efficacy in stem cell differentiation?

Methodological Answer:

  • Factorial design screens test this compound alongside signaling modulators (e.g., 8Br-cAMP, Fgf4, RA). For example, serum-free media with this compound (1–10 µM), Chir (5 µM), and RA (10 nM) enhance Pdgfrα+ embryoid body (EB) yields .
  • Synergy analysis: Use Bliss independence or Chou-Talalay models to quantify combinatorial effects. Monitor viability (EB size) and differentiation markers (flow cytometry for Pdgfrα+) .

Q. How can researchers resolve contradictions between this compound’s receptor activation and observed cellular outcomes (e.g., proliferation vs. differentiation)?

Methodological Answer:

  • Contradictions arise when receptor activation (e.g., β-adrenergic) does not align with functional outcomes (e.g., Pdgfrα+ differentiation without proliferation). Address this via:

  • Time-course experiments : Separate acute (cAMP/PKA) vs. chronic effects (gene expression).
  • Proliferation assays : Use EdU incorporation or live-cell imaging to exclude mitogenic bias .
  • Pathway inhibition : Apply PKA inhibitors (e.g., H89) to isolate cAMP-dependent mechanisms .

Q. What methodologies assess this compound’s role in modulating gene expression during spermiogenesis or embryogenesis?

Methodological Answer:

  • Gene targeting : Use CRISPR/Cas9 in mouse models to knockout adrenergic receptors and assess this compound’s impact on spermiogenesis markers (e.g., Iqcg protein via Western blot) .
  • Single-cell RNA-seq : Profile Pdgfrα+ EBs treated with this compound to identify upregulated pathways (e.g., Wnt/β-catenin). Validate with qPCR for PrE lineage genes (e.g., Gata6) .

Q. Data Analysis & Contradiction Management

Q. How should researchers handle variability in this compound’s dose-dependent effects across studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., EC₅₀ values for receptor activation) to identify consensus ranges. Use standardized protocols (e.g., consistent cell lines, serum-free conditions) .
  • Sensitivity analysis : Test this compound under varying pH/temperature conditions to assess stability. LC-MS quantifies degradation products that may skew results .

Q. Ethical & Biosafety Considerations

Q. What biosafety measures are critical when using this compound in gene-editing studies?

Methodological Answer:

  • Containment : Use dual-inducible systems (e.g., doxycycline/Shield-1) to prevent unintended gene expression. Monitor strains for off-target mutations via whole-genome sequencing .
  • Distribution protocols : Share DNA constructs (e.g., DYRK1A plasmids) instead of live organisms. Consult biosafety committees for risk assessments .

Properties

IUPAC Name

4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858965
Record name (+/-)-Adrenaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

329-65-7
Record name (±)-Adrenaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racepinephrine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Racepinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+/-)-Adrenaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RACEPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0L9S3J0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxidized-adrenal-ferredoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062515
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Benzyladrenaline 2 is dissolved in about 10 ml of water and about 5 ml of 18% sulfuric acid (pH: about 5.5), about 50 mg of palladium-charcoal (10%) are added and the mixture is hydrogenated at about 60° C. under 2 bar of hydrogen pressure. It is then evaporated down to about half its volume, about 20 ml of methanol are added and the mixture is cooled. The crystalline product (adrenaline sulphate 3) is filtered off and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.